2-{5-[(3-Methylphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile
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Description
2-{5-[(3-Methylphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.417. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Research by Başoğlu et al. (2013) on azole derivatives, including those involving furan and piperidine moieties, demonstrated antimicrobial activities against various microorganisms. This suggests that structurally similar compounds might hold potential as antimicrobial agents.
Pharmacological Evaluation
Kumar et al. (2017) evaluated novel derivatives of 1,2,4-triazole and oxazole for their antidepressant and antianxiety activities. The structural similarity to the compound hints at its potential for pharmacological applications.
Analytical Method Development
Varynskyi et al. (2017) developed a highly sensitive and selective HPLC-DAD method for determining piperidinium derivatives in pharmaceutical formulations. This indicates the importance of analytical techniques in assessing compounds with complex structures like the one .
ACE Inhibition
Vulupala et al. (2018) synthesized and evaluated novel triazole derivatives as angiotensin-converting enzyme (ACE) inhibitors. The study's focus on furan and piperazine derivatives underlines the potential of such compounds in developing cardiovascular therapeutics.
Serotonin Receptor Antagonism
Mahesh et al. (2004) reported on the synthesis and evaluation of naphthyridine-carbonitrile derivatives as serotonin 5-HT3 receptor antagonists. Their work on piperazine derivatives points to the potential neuromodulatory applications of similar compounds.
Energetic Materials Development
Yu et al. (2017) synthesized derivatives based on oxadiazole and furazan for use as insensitive energetic materials. This research demonstrates the utility of furan derivatives in materials science, particularly in creating safer energetic materials.
These studies collectively underscore the broad spectrum of scientific research applications for compounds incorporating furan, piperidine, and oxazole derivatives. From antimicrobial agents and pharmaceuticals to analytical methods and materials science, the structural elements related to "2-{5-[(3-Methylphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile" exhibit versatile potential across multiple fields.
- Design, synthesis and antimicrobial activities of some azole derivatives.
- Design, synthesis and pharmacological evaluation of some novel derivatives.
- The Pharma Market as Reflected by Patents.
- Development and validation of HPLC-DAD method of determination.
- Potent ACE inhibitors from 5-hydroxy indanone derivatives.
- Microwave assisted synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile.
- Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan as insensitive energetic materials.
Properties
IUPAC Name |
2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-15-6-5-7-16(12-15)25-14-17-8-9-19(26-17)20-23-18(13-22)21(27-20)24-10-3-2-4-11-24/h5-9,12H,2-4,10-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLXPXVAUZPTOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCCCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.